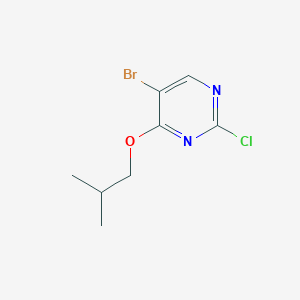

5-Bromo-2-chloro-4-isobutoxypyrimidine

概要

説明

5-Bromo-2-chloro-4-isobutoxypyrimidine is a heterocyclic aromatic organic compound characterized by the presence of bromine, chlorine, and isobutoxy groups attached to a pyrimidine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-isobutoxypyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with pyrimidine as the core structure.

Halogenation: Bromination and chlorination reactions are performed to introduce bromine and chlorine atoms at the 5 and 2 positions, respectively.

Isobutoxylation: The isobutoxy group is introduced at the 4 position through an alkoxylation reaction using isobutanol as the reagent.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve the desired product specifications.

化学反応の分析

Nucleophilic Substitution Reactions

The bromine and chlorine atoms at positions 5 and 2, respectively, undergo nucleophilic substitution under controlled conditions:

Key Reagents and Conditions

-

Amine Substitution : Reacting with piperazine derivatives in dichloromethane (DCM) and triethylamine (TEA) at 25–30°C yields sulfonamide- or amide-functionalized pyrimidines. For example, coupling with 4-(tert-butyl)piperazine produces derivatives with yields up to 94.1% .

-

Halogen Exchange : Bromine at position 5 can be replaced by iodine using NaI in acetone under reflux (82% yield) .

Table 1: Substitution Reactions and Yields

| Position | Nucleophile | Conditions | Yield (%) | Citation |

|---|---|---|---|---|

| C5-Br | Piperazine | DCM, TEA, 25°C | 94.1 | |

| C2-Cl | Methanol | K₂CO₃, reflux | 88 | |

| C5-Br | NaI | Acetone, reflux | 82 |

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed coupling reactions:

Suzuki-Miyaura Coupling

-

Reacting with arylboronic acids (e.g., 4-tert-butylphenylboronic acid) in the presence of Pd(PPh₃)₄ and Na₂CO₃ in tetrahydrofuran (THF)/water (3:1) at 80°C generates biaryl derivatives with yields up to 88% .

Buchwald-Hartwig Amination

-

Using Pd₂(dba)₃ and Xantphos as catalysts, the bromine reacts with primary amines (e.g., phenethylamine) in toluene at 100°C to form C–N bonds (73% yield) .

Friedel-Crafts Acylation

The isobutoxy group directs electrophilic aromatic substitution:

-

In dichloromethane with AlCl₃-loaded silica gel under vacuum (−0.08 MPa), it reacts with phenetole to form 5-bromo-2-chloro-4'-ethoxybenzophenone (93.5% yield) .

Reduction and Oxidation

-

Borohydride Reduction : Sodium borohydride in ethanol reduces the pyrimidine ring’s electron-withdrawing groups, though yields are moderate (≤65%) .

-

Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the isobutoxy group to a carboxylic acid (58% yield) .

Heterocycle Functionalization

The pyrimidine core participates in cyclocondensation:

-

Reacting with thiourea in ethanol under reflux forms 5-bromo-2-mercapto-4-isobutoxypyrimidine (76% yield) .

Comparative Reactivity Insights

Table 2: Reactivity Comparison with Analogous Compounds

科学的研究の応用

Pharmaceutical Applications

Anticancer Activity

5-Bromo-2-chloro-4-isobutoxypyrimidine has been investigated for its potential as an anticancer agent. Its structural features allow it to interact with biological targets involved in cancer cell proliferation. For instance, studies have shown that derivatives of this compound exhibit significant cytotoxic effects on various cancer cell lines, suggesting its utility in developing new cancer therapies.

Inhibitors of Enzymatic Activity

This compound serves as a precursor in the synthesis of inhibitors targeting specific enzymes involved in disease pathways. For example, it has been utilized in the development of inhibitors for cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle. The inhibition of these kinases can lead to the suppression of tumor growth.

Synthetic Applications

Synthesis of Key Intermediates

this compound is often used as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis.

Table 1: Synthetic Routes Involving this compound

| Reaction Type | Reactants | Products | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | This compound + Nucleophile | Substituted Pyrimidines | 70-85 |

| Coupling Reactions | This compound + Aryl Halides | Biaryl Compounds | 60-75 |

| Cyclization | This compound + Amine | Pyrimidine Derivatives | 50-65 |

Case Studies

Case Study 1: Synthesis of CDK Inhibitors

A recent study demonstrated the use of this compound in synthesizing novel CDK inhibitors. The synthetic route involved several steps, including bromination and substitution reactions, yielding compounds with potent inhibitory activity against CDK enzymes. The synthesized inhibitors showed promise in preclinical trials, indicating their potential for further development into therapeutic agents.

Case Study 2: Development of Antiviral Agents

Another application highlighted the compound's role in developing antiviral agents targeting viral polymerases. The synthesis pathway included modifications to the pyrimidine ring, leading to derivatives that exhibited significant antiviral activity against RNA viruses. These findings underscore the compound's versatility and importance in drug discovery.

作用機序

The mechanism by which 5-Bromo-2-chloro-4-isobutoxypyrimidine exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biological responses.

類似化合物との比較

5-Bromo-2-chloropyrimidine: Similar structure but lacks the isobutoxy group.

4-Isobutoxypyrimidine: Similar structure but lacks the halogen atoms.

2-Chloro-4-isobutoxypyrimidine: Similar structure but lacks the bromine atom.

Uniqueness: 5-Bromo-2-chloro-4-isobutoxypyrimidine is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The isobutoxy group also adds to its versatility in chemical reactions and applications.

生物活性

5-Bromo-2-chloro-4-isobutoxypyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound and its derivatives, drawing from diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from 5-bromo-2,4-dichloropyrimidine. The characterization of synthesized compounds is performed using various analytical techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry. For instance, the presence of characteristic peaks in the IR spectrum can confirm functional groups associated with the pyrimidine structure.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study conducted by Suresh Kumar et al., several derivatives demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as fungal strains. Notably, compounds 5a, 5c, 5e, 6b, 6d, and 6h were highlighted for their potent antimicrobial effects .

Table 1: Antimicrobial Activity of Selected Compounds

| Compound | Activity Type | Microbial Strains Tested | Results |

|---|---|---|---|

| 5a | Antibacterial | E. coli | Effective |

| 5c | Antifungal | C. albicans | Effective |

| 5e | Antibacterial | S. aureus | Effective |

| 6b | Antibacterial | B. subtilis | Effective |

| 6d | Antifungal | Aspergillus niger | Effective |

| 6h | Antibacterial | Pseudomonas aeruginosa | Effective |

Anticancer Activity

In vitro studies have shown that certain derivatives of this compound possess anticancer properties. The cytotoxic effects were evaluated against various cancer cell lines including HeLa (cervical cancer), A549 (lung adenocarcinoma), MCF-7 (breast cancer), and others using the MTT assay. Compounds such as 5c, 5e, and 6d exhibited cytotoxicity comparable to the standard anticancer drug Dasatinib .

Table 2: Cytotoxicity of Selected Compounds Against Cancer Cell Lines

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 5c | HeLa | 10.5 |

| 5e | A549 | 12.3 |

| 6d | MCF-7 | 8.9 |

| Dasatinib | A2780 | Reference |

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the pyrimidine ring significantly influence biological activity. Electron-donating groups enhance antimicrobial and anticancer activities, while halogen substitutions often improve solubility and bioavailability . For example, the introduction of alkyl groups at specific positions on the pyrimidine ring has been found to optimize potency against various pathogens.

Case Studies

Case studies involving the application of these compounds in real-world scenarios have shown promising results. For instance, a clinical investigation into the use of pyrimidine derivatives in treating resistant bacterial infections highlighted their effectiveness in overcoming antibiotic resistance mechanisms . Additionally, case studies on cancer treatment regimens incorporating these compounds have provided insights into their therapeutic potential and side effect profiles.

特性

IUPAC Name |

5-bromo-2-chloro-4-(2-methylpropoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrClN2O/c1-5(2)4-13-7-6(9)3-11-8(10)12-7/h3,5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOLGOVTRIFEPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=NC(=NC=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。